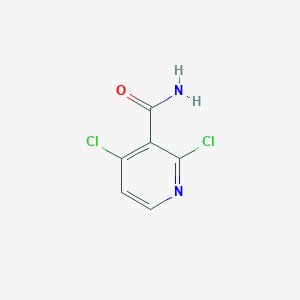

2,4-Dichloropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Dichloropyridine-3-carboxamide is a chemical compound with the empirical formula C6H4Cl2N2O . It is a derivative of pyridine, a basic heterocyclic organic compound with a six-membered ring structure. The molecule contains two chlorine atoms, a carboxamide group, and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyridine-3-carboxamide involves a pyridine ring, which is a six-membered ring with one nitrogen atom and two chlorine atoms attached to it. The carboxamide group is attached at the 3-position of the pyridine ring . Detailed structural parameters such as bond lengths and angles, as well as vibrational properties, can be determined using quantum chemical calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloropyridine-3-carboxamide can be inferred from its molecular structure. It is likely to have properties similar to other dichloropyridine derivatives. Detailed properties such as melting point, boiling point, solubility, and spectral properties (IR, UV-Vis, NMR) would typically be determined experimentally or predicted using computational chemistry methods .Applications De Recherche Scientifique

Chemical Transformation Studies

- 2,4-Dichloropyridine-3-carboxamide is involved in chemical transformations, as seen in the study of molecular and crystal structures of related compounds. For instance, Koval’ et al. (2017) investigated the sequential transformations of similar compounds, using single crystal diffraction and simulating reaction pathways with density functional theory (DFT) (Koval’ et al., 2017).

Synthesis and Structure-Activity Relationship (SAR)

- 2,4-Dichloropyridine-3-carboxamide derivatives have been explored in the synthesis of human CB1 inverse agonists. Meurer et al. (2005) synthesized derivatives and investigated their structure-activity relationship, identifying potent and selective hCB1 inverse agonists (Meurer et al., 2005).

Optimized Synthesis Methods

- The compound has been synthesized under optimized conditions. Song (2007) described the synthesis of 2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, a related compound, by reacting specific precursors under controlled conditions to achieve high yield and purity (Song, 2007).

Functionalization Reactions

- Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of compounds structurally related to 2,4-Dichloropyridine-3-carboxamide. This research helps in understanding the reactivity and potential applications of such compounds in various fields (Yıldırım et al., 2005).

Novel Synthesis Techniques

- Kobayashi et al. (2009) developed a method for synthesizing 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones using secondary 2-chloropyridine-3-carboxamides. This signifies the versatility of 2,4-Dichloropyridine-3-carboxamide in synthesizing complex organic compounds (Kobayashi et al., 2009).

Antimicrobial Agent Synthesis

- Al-Omar and Amr (2010) synthesized a series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases starting from related compounds, demonstrating significant antimicrobial activity (Al-Omar & Amr, 2010).

Nucleoside Research

- Rajeswaran and Srikrishnan (2008) studied 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, a compound structurally related to 2,4-Dichloropyridine-3-carboxamide, and its role as an anti-inflammatory agent, highlighting its structural and conformative properties (Rajeswaran & Srikrishnan, 2008).

Kinase Inhibitor Research

- Wada et al. (2012) explored 2,4-disubstituted-5-fluoropyrimidines, which share a similar core structure with 2,4-Dichloropyridine-3-carboxamide, for their potential as kinase inhibitors in anticancer treatments (Wada et al., 2012).

Antimicrobial Agent Development

- Peukert et al. (2008) investigated compounds like dihydropyridin-2-one-3-carboxamides, similar to 2,4-Dichloropyridine-3-carboxamide, for their potential as novel antimicrobial agents, emphasizing their synthesis and structure-activity relationships (Peukert et al., 2008).

Orientations Futures

The future directions for research on 2,4-Dichloropyridine-3-carboxamide could involve further exploration of its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry or drug discovery . Further studies could also explore its physical and chemical properties in more detail, or investigate its behavior in various chemical reactions.

Propriétés

IUPAC Name |

2,4-dichloropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNBNPZOICXBQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloropyridine-3-carboxamide | |

CAS RN |

70593-56-5 |

Source

|

| Record name | 2,4-dichloropyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)

![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)